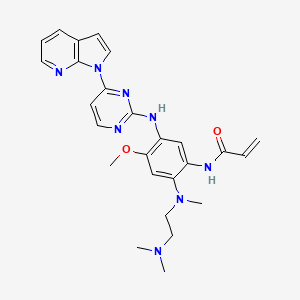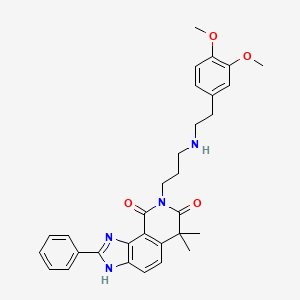
RSV L-protein-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RSV L-protein-IN-3 is a compound known for its inhibitory effects on the large polymerase protein of the respiratory syncytial virus. This compound has shown significant potential in antiviral research, particularly against respiratory syncytial virus, which is a leading cause of respiratory infections in infants and immunocompromised individuals .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for RSV L-protein-IN-3 involve several steps. The compound is synthesized through a series of chemical reactions that include the formation of intermediate compounds, followed by purification and characterization. The industrial production methods are designed to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
RSV L-protein-IN-3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of the original compound, which retain the inhibitory properties against the large polymerase protein of the respiratory syncytial virus .
Wissenschaftliche Forschungsanwendungen
RSV L-protein-IN-3 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of viral replication and transcription. In biology, it helps in understanding the interactions between viral proteins and host cells. In medicine, this compound is being explored as a potential antiviral agent for the treatment of respiratory syncytial virus infections. Additionally, it has industrial applications in the development of antiviral drugs and therapeutic agents .
Wirkmechanismus
The mechanism of action of RSV L-protein-IN-3 involves the inhibition of the large polymerase protein of the respiratory syncytial virus. This protein is essential for the replication and transcription of the viral genome. By inhibiting this protein, this compound effectively disrupts the viral life cycle, preventing the virus from multiplying and spreading .
Vergleich Mit ähnlichen Verbindungen
RSV L-protein-IN-3 is unique compared to other similar compounds due to its specific inhibitory effects on the large polymerase protein of the respiratory syncytial virus. Similar compounds include AZ-27 and ALS-8112, which also target the viral polymerase but have different mechanisms of action and efficacy profiles . This compound stands out due to its high potency and low cytotoxicity, making it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C31H34N4O4 |
|---|---|
Molekulargewicht |
526.6 g/mol |
IUPAC-Name |
8-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-6,6-dimethyl-2-phenyl-3H-imidazo[4,5-h]isoquinoline-7,9-dione |
InChI |
InChI=1S/C31H34N4O4/c1-31(2)22-12-13-23-27(34-28(33-23)21-9-6-5-7-10-21)26(22)29(36)35(30(31)37)18-8-16-32-17-15-20-11-14-24(38-3)25(19-20)39-4/h5-7,9-14,19,32H,8,15-18H2,1-4H3,(H,33,34) |
InChI-Schlüssel |
USPSSMHHTFYNKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C3=C(C=C2)NC(=N3)C4=CC=CC=C4)C(=O)N(C1=O)CCCNCCC5=CC(=C(C=C5)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


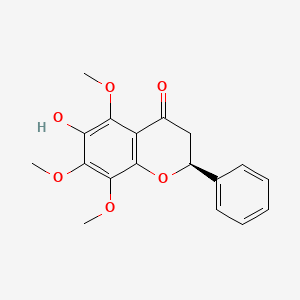
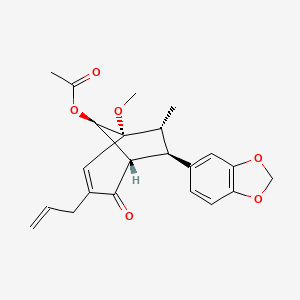
![[(2R,3R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12391801.png)
![3-[1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl]-5-(4-fluorophenyl)-1,2-oxazole](/img/structure/B12391809.png)
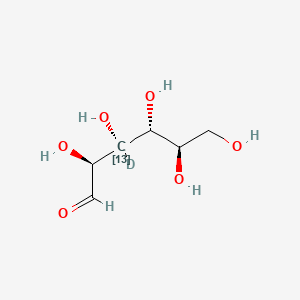
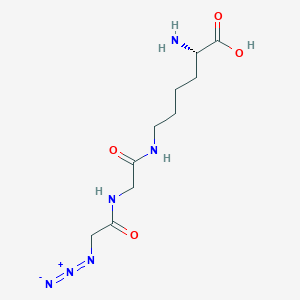
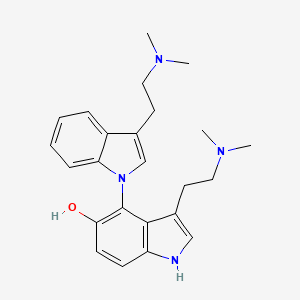
![2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]-N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]acetamide;2,2,2-trifluoroacetate](/img/structure/B12391832.png)
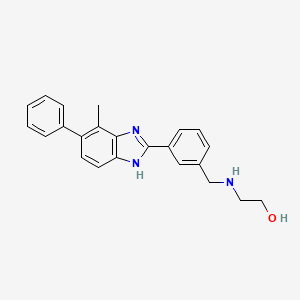
![N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12391846.png)
![2-amino-8-bromo-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391852.png)
![[D-Arg2]Dermorphin-(1-4) amide](/img/structure/B12391858.png)

